4-Phenyl-3-buten-2-one 4-Phenyl-3-buten-2-one 4-Phenyl-3-buten-2-one is a natural product found in Polygala senega and Basella alba with data available.
Brand Name: Vulcanchem
CAS No.:
VCID: VC13317239
InChI: InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3
SMILES:
Molecular Formula: C10H10O
Molecular Weight: 146.19 g/mol

4-Phenyl-3-buten-2-one

CAS No.:

Cat. No.: VC13317239

Molecular Formula: C10H10O

Molecular Weight: 146.19 g/mol

* For research use only. Not for human or veterinary use.

4-Phenyl-3-buten-2-one -

Specification

Molecular Formula C10H10O
Molecular Weight 146.19 g/mol
IUPAC Name 4-phenylbut-3-en-2-one
Standard InChI InChI=1S/C10H10O/c1-9(11)7-8-10-5-3-2-4-6-10/h2-8H,1H3
Standard InChI Key BWHOZHOGCMHOBV-UHFFFAOYSA-N
Canonical SMILES CC(=O)C=CC1=CC=CC=C1

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

4-Phenyl-3-buten-2-one features a conjugated enone system (R1C=O-C=CR2\text{R}_1\text{C=O-C=CR}_2) with a phenyl group at the β-position. The planar geometry of the α,β-unsaturated ketone allows for resonance stabilization, influencing its reactivity . The (E)-isomer (trans-4-phenyl-3-buten-2-one, CAS 1896-62-4) is thermodynamically favored due to reduced steric hindrance between the phenyl group and the carbonyl oxygen . In contrast, the (Z)-isomer (CAS 122-57-6) is less common and rarely isolated .

Spectroscopic Identification

Key spectral data for the (E)-isomer include:

  • IR Spectrum: Strong absorption at 1675cm1\sim 1675 \, \text{cm}^{-1} (C=O stretch) and 1600cm1\sim 1600 \, \text{cm}^{-1} (C=C stretch) .

  • NMR: 1H^1\text{H} NMR signals at δ7.27.5ppm\delta 7.2–7.5 \, \text{ppm} (phenyl protons), δ6.7ppm\delta 6.7 \, \text{ppm} (vinyl proton), and δ2.3ppm\delta 2.3 \, \text{ppm} (methyl group) .

Synthesis Methodologies

Aldol Condensation with Heterogeneous Catalysts

A high-yield (80%) synthesis involves the base-catalyzed aldol condensation of benzaldehyde and acetone using a cobalt-chromium oxide catalyst (CoCr2O4\text{CoCr}_2\text{O}_4-HNT) under mild conditions :

Reaction Conditions:

  • Catalyst: CoCr2O4\text{CoCr}_2\text{O}_4-HNT (20–25 mg)

  • Solvent: Water/isopropyl alcohol (1:3 v/v)

  • Temperature: Room temperature (20°C)

  • Time: 4 hours

The mechanism proceeds via deprotonation of acetone by cesium carbonate (Cs2CO3\text{Cs}_2\text{CO}_3), forming an enolate that attacks benzaldehyde, followed by dehydration .

Vapor-Phase Acetylation of Styrene

An alternative route employs acetic anhydride and styrene over an alumina (Al2O3\text{Al}_2\text{O}_3) catalyst at elevated temperatures :

Reaction Parameters:

  • Molar Ratio: Styrene:acetic anhydride = 1:2–4

  • Catalyst Loading: 10–50 wt% relative to reactants

  • Temperature: 120–130°C

This method avoids solvent use and achieves high selectivity for the (E)-isomer .

Table 1: Comparison of Synthesis Methods

ParameterAldol Condensation Vapor-Phase Acetylation
CatalystCoCr2O4\text{CoCr}_2\text{O}_4-HNTAl2O3\text{Al}_2\text{O}_3
Yield80%Not reported
Temperature20°C120–130°C
SolventWater/isopropyl alcoholSolvent-free
StereoselectivityPredominantly (E)Predominantly (E)

Physicochemical Properties

Thermochemical Data

The standard enthalpy of formation (ΔfH\Delta_fH^\circ) for gaseous 4-phenyl-3-buten-2-one is 48.1±3.8kJ/mol-48.1 \pm 3.8 \, \text{kJ/mol}, as determined by equilibrium measurements . Hydrogenation of the double bond with H2\text{H}_2 yields 4-phenyl-2-butanone (C10H12O\text{C}_{10}\text{H}_{12}\text{O}), releasing 511.7kJ/mol-511.7 \, \text{kJ/mol} of heat .

Table 2: Thermodynamic Properties

PropertyValueReference
Molecular Weight146.1858 g/mol
ΔfH\Delta_fH^\circ (gas)48.1±3.8kJ/mol-48.1 \pm 3.8 \, \text{kJ/mol}
Hydrogenation Enthalpy (ΔrH\Delta_rH^\circ)511.7kJ/mol-511.7 \, \text{kJ/mol}

Solubility and Stability

The compound is sparingly soluble in water but miscible with organic solvents like ethanol and acetone. It undergoes photodegradation under UV light due to the conjugated dienone system, necessitating storage in amber containers .

Reactivity and Applications

Hydrogenation and Reduction

Catalytic hydrogenation over palladium or platinum catalysts selectively reduces the C=C bond, yielding 4-phenyl-2-butanone, a precursor to fragrances and pharmaceuticals .

Michael Addition Reactions

The α,β-unsaturated ketone acts as a Michael acceptor, reacting with nucleophiles (e.g., amines, thiols) to form β-substituted derivatives. This reactivity is exploited in synthesizing heterocycles and bioactive molecules .

Polymerization Inhibitor

4-Phenyl-3-buten-2-one inhibits radical polymerization of styrene and acrylic monomers by trapping propagating radicals, extending shelf life in industrial formulations .

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